Methyl 6-(chlorosulfonyl)-4-methylpyridine-2-carboxylate
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Overview
Description
Methyl 6-(chlorosulfonyl)-4-methylpyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorosulfonyl group attached to the pyridine ring, which imparts unique chemical properties and reactivity. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(chlorosulfonyl)-4-methylpyridine-2-carboxylate typically involves the chlorosulfonation of a pyridine derivative. One common method includes the reaction of 4-methylpyridine-2-carboxylate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(chlorosulfonyl)-4-methylpyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form different functional groups, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Tin(II) chloride and other reducing agents are used to convert the chlorosulfonyl group to other functional groups.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Reduced Derivatives: Formed by reduction reactions.
Scientific Research Applications
Methyl 6-(chlorosulfonyl)-4-methylpyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-(chlorosulfonyl)-4-methylpyridine-2-carboxylate involves its reactivity with nucleophiles and reducing agents. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
6-Chlorosulfonylbenzoxazolin-2-ones: Similar in structure and reactivity, used in similar chemical reactions.
6-Chlorosulfonyl-1,3-benzothiazol-2(3H)-ones: Another related compound with comparable chemical properties.
Uniqueness
Methyl 6-(chlorosulfonyl)-4-methylpyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and applications compared to other chlorosulfonyl derivatives .
Properties
Molecular Formula |
C8H8ClNO4S |
---|---|
Molecular Weight |
249.67 g/mol |
IUPAC Name |
methyl 6-chlorosulfonyl-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-3-6(8(11)14-2)10-7(4-5)15(9,12)13/h3-4H,1-2H3 |
InChI Key |
OIDGVNORCZRMCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)S(=O)(=O)Cl)C(=O)OC |
Origin of Product |
United States |
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